![molecular formula C14H10BrF3O2Zn B14889502 4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically used as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the reaction of 4-(TRIFLUOROMETHOXY)PHENOXYMETHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in appropriate containers to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc atom is replaced by another metal or non-metal atom .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is widely used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used to create complex organic molecules that are difficult to synthesize using other methods. In biology and medicine, it is used to develop new drugs and study their mechanisms of action. In industry, it is used to produce high-performance materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophile, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. The zinc atom in the compound acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds:
- 4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHYL)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHOXY)BENZYLMAGNESIUM BROMIDE
Uniqueness: Compared to similar compounds, 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE offers unique reactivity and selectivity in cross-coupling reactions. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C14H10BrF3O2Zn |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
SXXADWZOYHPTAB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


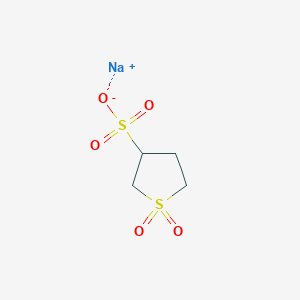
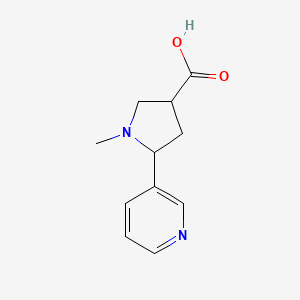
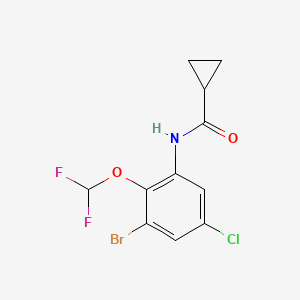
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
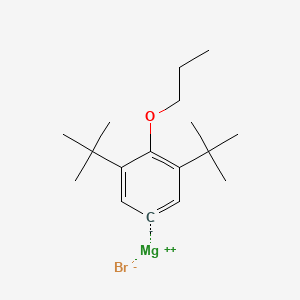
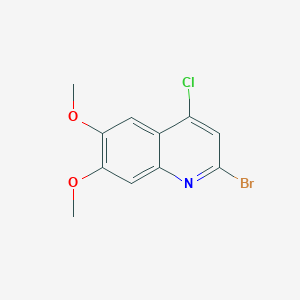
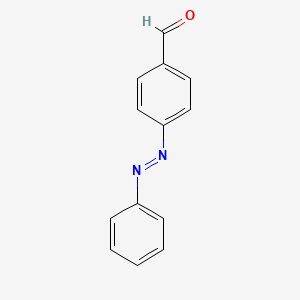

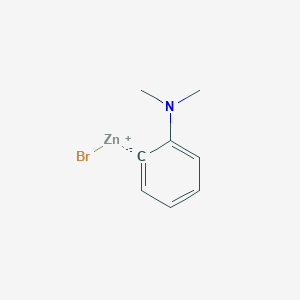
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)

